molecular formula C13H20O B14385436 4-Methylidenespiro[4.7]dodecan-1-one CAS No. 88441-57-0

4-Methylidenespiro[4.7]dodecan-1-one

Katalognummer: B14385436
CAS-Nummer: 88441-57-0
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: RAZXDZUURLXMSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylidenespiro[47]dodecan-1-one is a chemical compound with a unique spiro structure, characterized by a central spiro carbon atom connecting two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidenespiro[4.7]dodecan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions where a suitable diene and a ketone are reacted in the presence of a catalyst to form the spiro compound. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylidenespiro[4.7]dodecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-Methylidenespiro[4.7]dodecan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methylidenespiro[4.7]dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[4.7]dodecan-6-one
  • Spiro[5.6]dodecan-7-one
  • 1-methylidenespiro[4.7]dodecan-4-one

Uniqueness

4-Methylidenespiro[4.7]dodecan-1-one is unique due to its specific spiro structure and the presence of a methylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

88441-57-0

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

1-methylidenespiro[4.7]dodecan-4-one

InChI

InChI=1S/C13H20O/c1-11-7-8-12(14)13(11)9-5-3-2-4-6-10-13/h1-10H2

InChI-Schlüssel

RAZXDZUURLXMSU-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCC(=O)C12CCCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.